molecular formula C15H19N3O5S B2517959 3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione CAS No. 326909-47-1

3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione

Cat. No.: B2517959
CAS No.: 326909-47-1
M. Wt: 353.39
InChI Key: ASHZIWKXBSFHEJ-UHFFFAOYSA-N
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Description

3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a hydrazono group and a pentane-2,4-dione moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-(morpholinosulfonyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with acetylacetone (pentane-2,4-dione) under acidic or basic conditions to yield the final product.

The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux conditions
  • Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and antimicrobial agents. The morpholinosulfonyl group is known to enhance the biological activity of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. The hydrazono group is particularly of interest for its ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its unique structural features contribute to the desired properties of these materials.

Mechanism of Action

The mechanism of action of 3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The morpholinosulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylhydrazono)pentane-2,4-dione: Lacks the morpholinosulfonyl group, resulting in different chemical and biological properties.

    3-(2-(4-(Methylsulfonyl)phenyl)hydrazono)pentane-2,4-dione: Contains a methylsulfonyl group instead of a morpholinosulfonyl group, affecting its reactivity and applications.

Uniqueness

The presence of the morpholinosulfonyl group in 3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione imparts unique properties, such as enhanced solubility and stability, making it more suitable for certain applications in medicinal chemistry and material science compared to its analogs.

Properties

IUPAC Name

(Z)-4-hydroxy-3-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-11(19)15(12(2)20)17-16-13-3-5-14(6-4-13)24(21,22)18-7-9-23-10-8-18/h3-6,19H,7-10H2,1-2H3/b15-11-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVVKROWAZVLLV-AVVCBZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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